3-Methyldec-4-ene
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Overview
Description
3-Methyldec-4-ene is an organic compound with the molecular formula C11H22. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by its IUPAC name, (4E)-3-Methyl-4-decene .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyldec-4-ene can be synthesized through various methods, including the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. Another method is the dehydration of alcohols, where an alcohol is heated with a strong acid to remove water and form an alkene .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen from alkanes in the presence of a catalyst, typically at high temperatures .
Chemical Reactions Analysis
Types of Reactions
3-Methyldec-4-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkanes.
Scientific Research Applications
3-Methyldec-4-ene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a chemical probe.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyldec-4-ene involves its interaction with various molecular targets and pathways. As an alkene, it can undergo addition reactions where the double bond reacts with other molecules to form new compounds. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyldec-3-ene: Another isomer with a similar structure but different position of the double bond.
4-Decene, 3-methyl-: Another isomer with a similar structure but different position of the double bond.
Uniqueness
3-Methyldec-4-ene is unique due to its specific double bond position, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds and useful for specific applications in research and industry .
Properties
CAS No. |
62338-47-0 |
---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
3-methyldec-4-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h9-11H,4-8H2,1-3H3 |
InChI Key |
CIFRDUBVGCEDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(C)CC |
Origin of Product |
United States |
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